ethyl 4-chloro-1H-indole-5-carboxylate
CAS No.: 1057076-56-8
Cat. No.: VC2850473
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1057076-56-8 |
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Molecular Formula | C11H10ClNO2 |
Molecular Weight | 223.65 g/mol |
IUPAC Name | ethyl 4-chloro-1H-indole-5-carboxylate |
Standard InChI | InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-3-4-9-7(10(8)12)5-6-13-9/h3-6,13H,2H2,1H3 |
Standard InChI Key | XMITXDRVJYVXRB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(C=C1)NC=C2)Cl |
Canonical SMILES | CCOC(=O)C1=C(C2=C(C=C1)NC=C2)Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Ethyl 4-chloro-1H-indole-5-carboxylate possesses distinct molecular characteristics that define its physical and chemical properties. These fundamental attributes provide essential information for researchers working with this compound in various applications.
Property | Value |
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CAS Number | 1057076-56-8 |
Molecular Formula | C₁₁H₁₀ClNO₂ |
Molecular Weight | 223.65 g/mol |
IUPAC Name | Ethyl 4-chloro-1H-indole-5-carboxylate |
Physical State | Solid (at standard conditions) |
Functional Groups | Indole ring, ethyl ester, chlorine substituent |
The molecular weight of 223.65 g/mol places this compound in a favorable range for drug-like properties, aligning with Lipinski's Rule of Five that guides pharmaceutical development. The presence of the nitrogen atom in the indole ring contributes to hydrogen bonding capabilities, which can significantly influence its interactions with biological targets.
Structural Features
The structure of ethyl 4-chloro-1H-indole-5-carboxylate comprises several key features that determine its reactivity profile and biological interactions. The compound contains a bicyclic indole core consisting of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. This heterocyclic system is fundamental to its chemical behavior and biological activities.
The substitution pattern in this molecule is particularly noteworthy:
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The chlorine atom at the 4-position introduces electronic effects that influence the reactivity of the indole ring, particularly in electrophilic substitution reactions. The chlorine substituent, being electron-withdrawing, decreases electron density in the benzene portion of the indole, thereby affecting the regioselectivity of further reactions.
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The ethyl carboxylate group at the 5-position provides an additional functional handle for chemical modifications. This ester group can readily undergo various transformations, including hydrolysis, reduction, and transesterification, making the compound versatile in synthetic applications.
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The NH moiety of the indole ring serves as a potential site for hydrogen bonding and can participate in various reactions, including alkylation and acylation, offering additional points for structural diversification.
These structural characteristics collectively contribute to the compound's utility as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Synthesis Methods
Common Synthetic Routes
The synthesis of ethyl 4-chloro-1H-indole-5-carboxylate typically employs strategic methodologies designed to efficiently construct the indole core with the desired substitution pattern. Multiple synthetic routes have been developed to access this compound, with the most common approaches focusing on the formation of the indole ring followed by appropriate functionalization.
Reaction Parameter | Typical Conditions |
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Temperature | 80-120°C |
Catalysts | Acidic or basic catalysts (facilitates cyclization) |
Solvents | Polar aprotic solvents (DMF, DMSO) |
Reaction Time | 4-8 hours |
Atmosphere | Inert (nitrogen or argon) |
The cyclization reaction often employs acidic or basic catalysts to facilitate the ring formation process. These catalysts play a crucial role in promoting the condensation and subsequent cyclization steps required to form the indole ring system. The reaction temperature typically ranges from 80 to 120°C, with higher temperatures potentially accelerating the cyclization process but also increasing the risk of side reactions or decomposition.
Careful purification procedures, including recrystallization or column chromatography, are essential to obtain the compound with high purity. The isolated yields generally range from moderate to good, depending on the specific synthetic approach and reaction conditions employed.
Chemical Reactions
Reactivity Profile
Ethyl 4-chloro-1H-indole-5-carboxylate exhibits a diverse reactivity profile, governed by the electronic and steric properties of its functional groups. Understanding this reactivity is essential for exploring its applications in organic synthesis and medicinal chemistry.
Key aspects of the compound's reactivity include:
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Nucleophilic aromatic substitution: The chlorine atom at position 4 can potentially undergo nucleophilic displacement reactions, particularly under forcing conditions or with strong nucleophiles.
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Electrophilic aromatic substitution: The indole core remains susceptible to electrophilic attack, primarily at positions 2 and 3, though with altered regioselectivity due to the existing substituents.
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N-H functionalization: The nitrogen of the indole ring can participate in alkylation, acylation, and other transformations, offering a strategic point for further derivatization.
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Ester transformations: The ethyl ester group provides opportunities for various functional group interconversions, including hydrolysis, transesterification, and reduction reactions.
This diverse reactivity profile enables the compound to serve as a versatile intermediate in the synthesis of more complex structures with potential biological activities.
Key Transformation Pathways
Ethyl 4-chloro-1H-indole-5-carboxylate can undergo numerous chemical transformations, facilitating its application in the synthesis of structurally diverse compounds. Several key transformation pathways have been identified and utilized in synthetic applications.
Transformation | Conditions | Products |
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Ester Hydrolysis | Aqueous base (NaOH, KOH) | 4-chloro-1H-indole-5-carboxylic acid |
N-Alkylation | Alkyl halides, base | N-alkylated derivatives |
Halogen Exchange | Metal-catalyzed conditions | 4-functionalized indole derivatives |
Reduction | LiAlH4 or DIBAL-H | 4-chloro-1H-indole-5-methanol derivatives |
Cross-coupling | Pd-catalyzed conditions | C-C bond formation at C-4 position |
These transformations provide access to a library of structurally related compounds with potentially diverse biological activities. For instance:
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Hydrolysis of the ester group yields the corresponding carboxylic acid, which can further undergo amide formation reactions to produce compounds with enhanced hydrogen-bonding capabilities.
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N-alkylation reactions modify the indole NH, potentially altering the compound's lipophilicity, hydrogen-bonding properties, and consequently, its pharmacokinetic profile.
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Metal-catalyzed cross-coupling reactions at the C-4 position (utilizing the chlorine substituent) enable the introduction of various carbon-based groups, including aryl, alkyl, and vinyl moieties.
The strategic application of these transformation pathways allows for the systematic exploration of structure-activity relationships in indole-based compounds, facilitating the discovery of novel bioactive molecules.
Applications in Organic Synthesis
Role as a Building Block
Ethyl 4-chloro-1H-indole-5-carboxylate serves as a valuable building block in organic synthesis, particularly in the construction of more complex indole-based structures. Its well-defined substitution pattern, featuring the chlorine atom at position 4 and the ester functionality at position 5, provides strategic points for further elaboration and diversification.
As a synthetic intermediate, this compound offers several advantages:
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Structural diversity generation: The compound allows for the systematic introduction of various substituents at different positions of the indole ring, enabling the creation of diverse chemical libraries for biological screening.
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Regioselective functionalization: The existing substituents direct further reactions to specific positions, facilitating regioselective transformations that might be challenging to achieve otherwise.
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Functional group compatibility: The indole core, chlorine substituent, and ester group can coexist under various reaction conditions, allowing for selective modifications without protecting group strategies in many cases.
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Convergent synthesis applications: The compound can serve as a key intermediate in convergent synthetic approaches to complex molecules, where separate fragments are assembled in the later stages of synthesis.
These characteristics make ethyl 4-chloro-1H-indole-5-carboxylate an attractive starting material for medicinal chemists seeking to develop novel compounds with specific structural features and biological properties.
Synthetic Utility
The synthetic utility of ethyl 4-chloro-1H-indole-5-carboxylate extends across multiple areas of organic and medicinal chemistry. This compound has been employed in the synthesis of various target molecules, demonstrating its versatility as a synthetic intermediate.
Key applications in synthetic chemistry include:
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Natural product synthesis: The compound has been utilized in the construction of naturally occurring indole alkaloids and their analogs, contributing to both total synthesis efforts and the development of simplified bioactive derivatives.
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Pharmaceutical intermediate production: As a precursor to various drug candidates, the compound plays a role in the pharmaceutical industry's synthetic pipelines, particularly in programs targeting neurological disorders and oncology.
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Structural biology tools: Derivatives of this compound have been developed as probes for investigating biological systems, including fluorescent tags and affinity labels for protein binding studies.
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Materials science applications: Modified indole structures derived from this compound have found applications in materials science, including development of organic electronic materials and sensors.
The diverse synthetic utility of ethyl 4-chloro-1H-indole-5-carboxylate highlights its importance as a versatile building block in contemporary organic synthesis, with applications spanning from fundamental research to applied medicinal chemistry.
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